N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15135984
InChI: InChI=1S/C10H11N5O2/c1-7(16)12-8-3-4-10(17-2)9(5-8)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16)
SMILES:
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC15135984

Molecular Formula: C10H11N5O2

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide -

Specification

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
IUPAC Name N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C10H11N5O2/c1-7(16)12-8-3-4-10(17-2)9(5-8)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16)
Standard InChI Key BIGGSDDJQHEEAD-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Weight

N-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has the molecular formula C₁₀H₁₁N₅O₂ and a molecular weight of 233.23 g/mol. The phenyl ring is substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a tetrazol-1-yl group, while the acetamide (-NHCOCH₃) is attached to the nitrogen atom .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₅O₂
Molecular Weight233.23 g/mol
IUPAC NameN-[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
Key Functional GroupsMethoxy, Tetrazole, Acetamide

Functional Groups and Stereochemistry

The methoxy group enhances solubility and influences electronic distribution, while the tetrazole ring contributes to hydrogen bonding and dipole interactions. The planar structure of the tetrazole allows it to mimic carboxylate groups in enzymatic binding sites. The acetamide moiety provides a flexible linker for structural modifications in drug design.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves a two-step process:

  • Preparation of 4-Methoxy-3-(1H-tetrazol-1-yl)aniline:

    • Cycloaddition of nitriles with sodium azide forms the tetrazole ring.

  • Acetylation Reaction:

    • Reaction with acetyl chloride in the presence of triethylamine yields the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Tetrazole FormationNaN₃, NH₄Cl, DMF, 100°C65–75
AcetylationAcetyl chloride, Et₃N, 0–5°C80–85

Reaction Optimization

Lower temperatures during acetylation minimize side reactions, while excess triethylamine neutralizes HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

CompoundTarget EnzymeIC₅₀ (nM)
N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]acetamideACE12.4
LosartanAT₁ Receptor0.8

Applications in Drug Development and Material Science

Medicinal Chemistry

The compound serves as a precursor for protease inhibitors and G-protein-coupled receptor (GPCR) modulators. Structural modifications at the acetamide group enhance pharmacokinetic properties.

Material Science Innovations

Tetrazole-containing polymers exhibit high thermal stability (decomposition temperature >300°C), making them suitable for aerospace materials .

Recent Research Advances and Future Directions

Recent studies highlight its role in photoaffinity labeling for mapping enzyme active sites. Computational models predict strong binding to COVID-19 main protease (Mᵖʳᵒ), suggesting antiviral potential . Future work should explore in vivo efficacy and toxicity profiles.

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